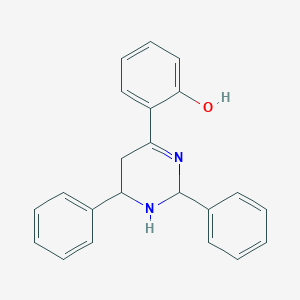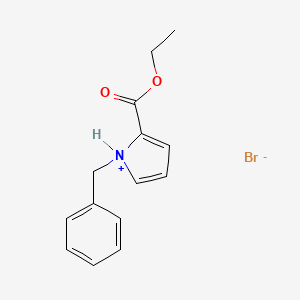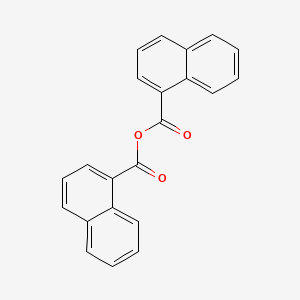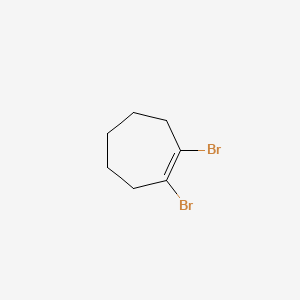![molecular formula C21H11BrN6O2 B1659477 [2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide CAS No. 6539-91-9](/img/structure/B1659477.png)
[2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromofuran amido group, a pyridin-1-ylium moiety, and a dicyanomethylidene group attached to a dihydroquinoxalin-1-ide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide typically involves multiple steps, including the formation of the bromofuran amido group, the pyridin-1-ylium moiety, and the dicyanomethylidene group. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biological studies to investigate specific biochemical pathways.
Medicine: The compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of [2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to [2-[3-[3-[(5-Bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide include other quinoxaline derivatives and compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various scientific fields. Its unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
6539-91-9 |
|---|---|
分子式 |
C21H11BrN6O2 |
分子量 |
459.3 |
IUPAC 名称 |
[2-[3-[3-[(5-bromofuran-2-carbonyl)amino]pyridin-1-ium-1-yl]quinoxalin-2-yl]-2-cyanoethenylidene]azanide |
InChI |
InChI=1S/C21H11BrN6O2/c22-18-8-7-17(30-18)21(29)25-14-4-3-9-28(12-14)20-19(13(10-23)11-24)26-15-5-1-2-6-16(15)27-20/h1-9,12H,(H,25,29) |
InChI 键 |
ZDOFMCSWFMGODU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)[N+]3=CC=CC(=C3)NC(=O)C4=CC=C(O4)Br)C(=C=[N-])C#N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)[N+]3=CC=CC(=C3)NC(=O)C4=CC=C(O4)Br)C(=C=[N-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-[2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate](/img/structure/B1659397.png)
![2-Methoxy-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B1659398.png)
![2-Chloro-1-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-4-nitrobenzene](/img/structure/B1659399.png)
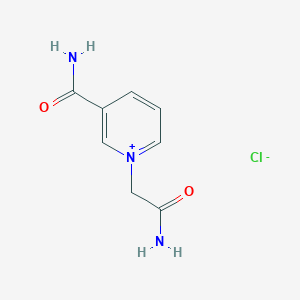
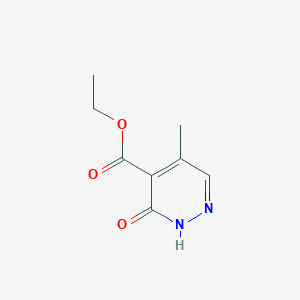
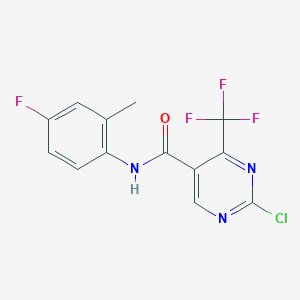
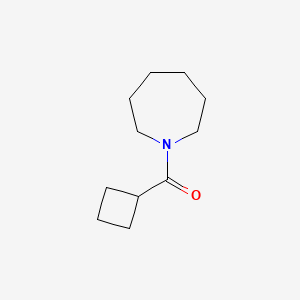
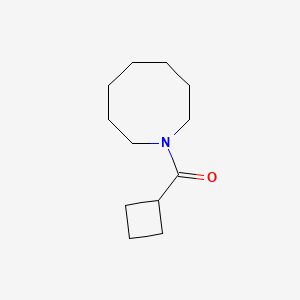
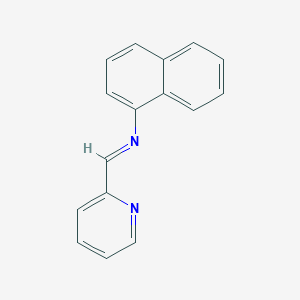
![3-Methoxy-4-[2-(3-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B1659409.png)
